molecular formula C12H16N2O4 B2726411 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid CAS No. 1785390-96-6

2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid

Cat. No. B2726411
CAS RN: 1785390-96-6
M. Wt: 252.27
InChI Key: KSJVAZMQHBNVQT-UHFFFAOYSA-N
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Description

“2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid” is a chemical compound that is a monoprotected derivative of DAP . It is used in the synthesis of glucosamine synthase inhibitors, a myosin kinase inhibitor .


Synthesis Analysis

The synthesis of this compound involves the use of tert-butyloxycarbonyl protecting group . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The yield of the synthesis process is 95% .


Molecular Structure Analysis

The molecular weight of the compound is 242 . The 1H-NMR and 13C-NMR data provide information about the structure of the compound .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 242 . The Rf value is 0.31 (ether/methanol: 9/1) .

Scientific Research Applications

Quantitative Analysis of tert-Butyloxycarbonyl Group

A study by Ehrlich-Rogozinski (1974) details a method for quantitatively cleaving the tert-butyloxycarbonyl group from N-blocked amino acids and peptides. This method employs perchloric acid solution in acetic acid, yielding protonated amino groups and free perchloric acid. The accuracy of determining the tert-butyloxycarbonyl derivative is achieved through back titration with sodium methylate, highlighting a rapid and simple approach for both cleavage and determination of this group (Ehrlich-Rogozinski, 1974).

Synthesis of Key Intermediates in Natural Products

In 2014, a study by Qin et al. focused on the synthesis of (R)-methyl 2-((tert-butoxycarbonyl) amino)-3-((tert-butyldimethylsilyl)thio) propanoate. This compound is an important intermediate in the natural product Biotin, which plays a crucial role in the metabolic cycle, notably in the catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids. The synthesis, achieved from L-cystine in three steps, demonstrates the relevance of tert-butoxycarbonyl derivatives in synthesizing biologically significant compounds (Qin et al., 2014).

Development of Nicotinic Acid-Based Amino Acid Units

Ovdiichuk et al. (2015) explored the synthesis of nicotinic acid-based amino acid units featuring an amidoxime function on the pyridine ring. The process involved coupling 2-cyanonicotinic acid with methyl esters of L-α-amino acids, leading to intermediate 2-cyanopyridin-3-yl-containing pseudopeptides. This research signifies the utility of nicotinic acid derivatives, including tert-butoxycarbonyl derivatives, in developing novel amino acid-based structures with potential biological and medicinal applications (Ovdiichuk et al., 2015).

Synthesis of Microsporin B Analogues

A study by Swaroop et al. (2014) reports the synthesis of both isomers of a key amino acid fragment of microsporin B. The process includes steps like cross metathesis and enzymatic kinetic resolution, highlighting the use of tert-butoxycarbonyl derivatives in synthesizing complex natural products. This research provides insight into the application of tert-butoxycarbonyl derivatives in the synthesis of bioactive compounds (Swaroop et al., 2014).

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept container tightly closed .

Future Directions

The compound has potential applications in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor . It can also be used in the preparation of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids .

properties

IUPAC Name

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-7-9-8(10(15)16)5-4-6-13-9/h4-6H,7H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJVAZMQHBNVQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=CC=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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